4,5,6,7-tetrafluoro-1H-indole
Overview
Description
4,5,6,7-Tetrafluoro-1H-indole: is a fluorinated derivative of indole, a heterocyclic aromatic organic compound. The presence of four fluorine atoms at positions 4, 5, 6, and 7 of the indole ring significantly alters its chemical properties, making it a compound of interest in various fields of research and industry. The molecular formula of this compound is C8H3F4N , and it has a molecular weight of 189.11 g/mol .
Mechanism of Action
Target of Action
4,5,6,7-Tetrafluoroindole, also known as 1H-Indole, 4,5,6,7-tetrafluoro- or 4,5,6,7-tetrafluoro-1H-indole, is a fluorinated indole derivative . Fluorinated indole derivatives are known to interact with various targets, including HIV-1 inhibitors , CB2 cannabinoid receptor ligands found in the central nervous system, and factor Xa which prevents thrombus . These targets play crucial roles in viral replication, neural signaling, and blood coagulation, respectively .
Mode of Action
It is known that the compound undergoes electrophilic formylation and aminoalkylation at c-3 . This suggests that it might interact with its targets through these chemical modifications, leading to changes in the targets’ function.
Biochemical Pathways
The biochemical pathways affected by 4,5,6,7-Tetrafluoroindole are likely to be those associated with its targets. For instance, if the compound acts as an HIV-1 inhibitor, it may affect the viral replication pathway . Similarly, if it acts as a ligand for the CB2 cannabinoid receptor, it may influence neural signaling pathways .
Result of Action
The molecular and cellular effects of 4,5,6,7-Tetrafluoroindole’s action would depend on its specific targets and mode of action. For example, if it inhibits HIV-1, it could prevent the replication of the virus in host cells . If it acts as a ligand for the CB2 cannabinoid receptor, it could modulate neural signaling .
Biochemical Analysis
Biochemical Properties
Fluorinated indole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Fluorinated indole derivatives have been found to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that fluorinated indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrafluoro-1H-indole typically involves the fluorination of indole derivatives. One common method is the electrophilic fluorination of indole using reagents such as trifluoromethyl hypofluorite (CF3OF) or cesium fluoroxysulfate (CsOSO3F) . The reaction conditions often require low temperatures, such as -78°C, to ensure selective fluorination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods depends on the availability of fluorinating agents and the ability to control reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrafluoro-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of fluorine atoms makes the indole ring more reactive towards electrophilic substitution reactions.
Nucleophilic Substitution: Fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as trifluoromethyl hypofluorite and cesium fluoroxysulfate are used under low-temperature conditions.
Nucleophilic Substitution: Nucleophiles such as amines and thiols can replace fluorine atoms under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield N-substituted indole derivatives .
Scientific Research Applications
4,5,6,7-Tetrafluoro-1H-indole has several applications in scientific research, including:
Comparison with Similar Compounds
- 3-Fluoroindole
- 5-Fluoroindole
- 6-Fluoroindole
- 7-Fluoroindole
- 2,3,4,5,6-Pentafluoroindole
Comparison: 4,5,6,7-Tetrafluoro-1H-indole is unique due to the presence of four fluorine atoms, which significantly alter its chemical and physical properties compared to mono-fluorinated indoles. This high degree of fluorination can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets . In contrast, mono-fluorinated indoles may exhibit different reactivity and selectivity in chemical reactions and biological assays .
Properties
IUPAC Name |
4,5,6,7-tetrafluoro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4N/c9-4-3-1-2-13-8(3)7(12)6(11)5(4)10/h1-2,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNBMVQXEVNTLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=C(C(=C2F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167413 | |
Record name | 1H-Indole, 4,5,6,7-tetrafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30167413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16264-67-8 | |
Record name | 1H-Indole, 4,5,6,7-tetrafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016264678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indole, 4,5,6,7-tetrafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30167413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5,6,7-Tetrafluoro-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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